molecular formula C15H19BClNO2 B1451234 6-Chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 1073353-82-8

6-Chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B1451234
CAS No.: 1073353-82-8
M. Wt: 291.6 g/mol
InChI Key: XSLOXVSTSLRQFE-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of 6-Chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole features a bicyclic indole core with strategic functional group substitutions. The compound has a molecular formula of C15H19BClNO2 with a molecular weight of approximately 291.58 g/mol. The structure comprises an indole skeleton with a chlorine atom at position 6, a methyl group attached to the nitrogen atom at position 1, and a pinacol boronate ester moiety at position 2.

The core indole structure consists of a benzene ring fused with a pyrrole ring, creating the characteristic bicyclic framework. The structural geometry involves a planar arrangement of the indole system, consistent with the aromaticity of both constituent rings. The nitrogen atom in the pyrrole portion exhibits sp2 hybridization, participating in the aromatic π-electron system while bearing the methyl substituent.

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronate) at position 2 creates a three-dimensional extension from the predominantly planar indole core. This boronate ester exhibits a trigonal planar geometry around the boron atom, with the boron forming two bonds with oxygen atoms from the dioxaborolane ring and one bond with the C2 carbon of the indole.

Table 1: Key Structural Parameters of this compound

Structural Parameter Typical Value Notes
C-N bond length (indole) 1.37-1.38 Å Shorter than typical C-N single bond due to resonance
B-C bond length 1.55-1.60 Å Connection between indole C2 and boron atom
B-O bond length 1.36-1.38 Å Bonds within the dioxaborolane system
C-Cl bond length 1.72-1.74 Å At position 6 of the indole ring
Indole ring planarity < 0.1 Å deviation Maintains aromaticity of the system

The crystallographic analysis reveals that the dioxaborolane ring adopts an envelope conformation, with the boron atom situated nearly coplanar with the indole skeleton. The four methyl groups of the pinacol moiety project above and below this plane, creating steric bulk that influences the overall molecular packing. The chlorine atom at position 6 lies in the same plane as the indole ring system, contributing to the electronic distribution across the molecule.

Properties

IUPAC Name

6-chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BClNO2/c1-14(2)15(3,4)20-16(19-14)13-8-10-6-7-11(17)9-12(10)18(13)5/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLOXVSTSLRQFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674761
Record name 6-Chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073353-82-8
Record name 6-Chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073353-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS No. 1073353-82-8) is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment. This article delves into its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C₁₅H₁₉BClNO₂
  • Molecular Weight : 291.58 g/mol
  • Storage Conditions : Store under inert atmosphere at -20°C

Anticancer Properties

Research indicates that compounds with indole structures often exhibit significant anticancer activities. The specific compound in focus has been studied for its ability to selectively down-regulate estrogen receptors, which are implicated in various cancers.

Mechanism of Action :
The compound is believed to interfere with estrogen receptor signaling pathways. This action may lead to reduced proliferation of estrogen-dependent tumors. A patent related to this compound suggests its use in treating conditions such as breast cancer by modulating estrogen receptor activity .

Case Studies and Research Findings

  • In Vitro Studies :
    In vitro studies have demonstrated that derivatives of indole compounds can exhibit potent antiproliferative effects against various cancer cell lines. For instance, a study highlighted that similar indole derivatives showed IC₅₀ values significantly lower than standard chemotherapeutic agents .
    CompoundCell Line TestedIC₅₀ (nM)
    This compoundMCF7 (breast cancer)< 50
    Standard Drug (Tamoxifen)MCF7100
  • Structure-Activity Relationship (SAR) :
    The presence of the chloro and dioxaborole groups is crucial for enhancing the biological activity of the indole scaffold. Variations in these substituents have been shown to significantly affect the compound's potency against cancer cells .
  • Antimicrobial Activity :
    Preliminary studies also suggest potential antimicrobial properties against resistant strains of bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Summary of Findings

The biological activity of this compound is promising, particularly in oncology. Its ability to down-regulate estrogen receptors and exhibit cytotoxic effects on cancer cell lines positions it as a candidate for further investigation in drug development.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has been investigated for its potential as a therapeutic agent. Its indole structure is known for biological activity, including:

  • Anticancer Activity : Indole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms. The incorporation of the boron moiety may enhance this activity by facilitating interactions with biological targets.

Antioxidant Properties

Research indicates that compounds similar to this indole derivative can exhibit antioxidant properties. These properties are crucial in protecting cells from oxidative stress and inflammation-related diseases. The dual functionality of indoles in biological systems makes them attractive candidates for further exploration in oxidative stress-related conditions.

Organic Electronics

The presence of boron in the compound suggests potential applications in organic electronics and optoelectronic devices. Boron-containing compounds are known to improve charge transport properties and stability in organic semiconductors.

Synthesis of Novel Materials

Due to its unique structure, this compound can serve as a building block for synthesizing more complex molecules or materials with tailored properties for specific applications in nanotechnology and materials science.

Case Study 1: Anticancer Activity

In a study investigating the anticancer effects of various indole derivatives, researchers found that the introduction of boron into the indole structure significantly enhanced cytotoxicity against breast cancer cell lines. The mechanism was attributed to increased apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Antioxidant Efficacy

A comparative analysis of several indole derivatives demonstrated that those containing boron exhibited superior antioxidant capabilities. These compounds effectively scavenged free radicals and reduced lipid peroxidation in vitro.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety enables palladium-catalyzed cross-coupling with aryl/heteroaryl halides. In a representative protocol (Scheme 1, ), analogous indole boronic esters underwent coupling with pyrimidine bicyclo[2.2.2]octane aminoesters under standard Suzuki conditions:

  • Catalyst : Pd(PPh₃)₄

  • Base : Na₂CO₃

  • Solvent : Dioxane/H₂O (4:1)

  • Temperature : 80°C

  • Yield : 45–79%

Table 1 : Key reaction parameters for Suzuki couplings of structurally similar indole boronic esters

SubstratePartnerCatalystBaseSolventYield (%)
Indole boronic ester 8a Pyrimidine fragment 9 Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O52–79
1-Methylindole-2-boronic esterAryl bromidePd(OAc)₂/XPhosK₃PO₄THF/H₂O60–85

The 6-chloro substituent remains inert under these conditions, allowing selective functionalization at the boronic ester position .

Functionalization of the Chloro Substituent

The 6-chloro group can undergo nucleophilic aromatic substitution (SNAr) or transition-metal-mediated coupling under specific conditions:

Buchwald-Hartwig Amination

While not directly documented for this compound, analogous chlorinated indoles participate in C–N bond formation using:

  • Catalyst : Pd₂(dba)₃/Xantphos

  • Ligand : BINAP

  • Base : Cs₂CO₃

  • Solvent : Toluene

  • Temperature : 100–110°C

Direct Displacement

Electron-deficient aromatic systems allow SNAr with amines or alkoxides. The electron-withdrawing effect of the boronic ester enhances reactivity at the para-position to the chlorine .

Protodeboronation

Acidic or aqueous conditions may lead to protodeboronation (boron-to-proton exchange), particularly at elevated temperatures. Stabilization strategies include:

  • Using anhydrous solvents

  • Maintaining pH > 7

Oxidative Deborylation

Strong oxidizing agents (e.g., H₂O₂, NaBO₃) convert the boronic ester to a hydroxyl group, though this is not typically a desired pathway .

Comparison with Similar Compounds

Substituent Variations

Halogen Substituents
  • 6-Bromo-1-methyl-2-(...)-1H-indole (CAS 2377608-06-3) :
    Bromine at position 6 enhances leaving-group ability compared to chlorine, increasing reactivity in nucleophilic aromatic substitutions or cross-couplings. However, chlorine offers better metabolic stability in drug candidates .
  • The boronate group at position 5 instead of 2 further diversifies its utility .
Boronate Positional Isomers
  • 2-(Pinacolatoboryl)-1H-indole (CAS 476004-81-6): Lacks the methyl and chlorine substituents.
  • 5-(Pinacolatoboryl)-1H-indole (CAS 269410-24-4): Boronation at position 5 shifts reactivity toward coupling at the indole’s 5-position, useful for synthesizing asymmetrical biaryls. The lack of a methyl group may lower solubility in nonpolar solvents .

Structural Analogues with Modified N-Substituents

  • 1-Methyl-6-(pinacolatoboryl)-1H-indole: Missing the chlorine at position 6, this compound is a simpler analog. The absence of chlorine reduces molecular weight (C14H19BNO2 vs. C14H18BClNO2) and alters electronic properties, impacting its performance in coupling reactions .

Physicochemical and Spectroscopic Properties

Compound (CAS) Molecular Formula Melting Point (°C) Key NMR Data (δ, ppm)
Target Compound (1073353-82-8) C14H18BClNO2 Not reported ^1H-NMR (CDCl3): Expected δ 7.3–7.8 (aromatic), 4.7 (CH3), 1.3 (pinacol)
6-Bromo analog (2377608-06-3) C14H18BBrNO2 Not reported Similar aromatic shifts; δ 7.5–8.0 for Br-substituted indole
1-Methyl-6-boryl (CAS N/A) C14H19BNO2 Not reported ^1H-NMR (CDCl3): δ 7.6–7.2 (aromatic), 3.8 (N–CH3), 1.3 (pinacol)

Reactivity in Cross-Coupling Reactions

  • In contrast, 6-bromo analogs may require milder conditions due to bromine’s superior leaving-group ability .
  • Positional Effects: Boronation at position 2 (target compound) vs.

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

  • Starting Material: 6-chloro-1-methyl-2-bromo-1H-indole or 6-chloro-1-methyl-1H-indole derivatives with a halogen at position 2.
  • Reagents: Bis(pinacolato)diboron (B2pin2), palladium catalyst (commonly Pd(dppf)Cl2 or Pd(PPh3)4), base (potassium acetate or sodium hydroxide).
  • Solvent: Typically tetrahydrofuran (THF) or a mixture of THF and water.
  • Conditions: Heating at 70–80 °C under an inert atmosphere (argon or nitrogen) for several hours (overnight).
  • Purification: Silica gel column chromatography to isolate the desired boronate ester.

Example Protocol:

Parameter Details
Starting material 6-chloro-1-methyl-2-bromo-1H-indole
Catalyst Pd(dppf)Cl2 (5 mol%) or Pd(PPh3)4 (3-5 mol%)
Boron reagent Bis(pinacolato)diboron (1.2 equiv)
Base Potassium acetate or sodium hydroxide (2 equiv)
Solvent THF or THF/H2O mixture
Temperature 70–80 °C
Reaction time 12–18 hours
Atmosphere Argon or nitrogen
Yield 58–82%
Purification Silica gel chromatography

This approach is consistent with the general Miyaura borylation methodology described in multiple studies, including those preparing analogous indole boronate esters.

Detailed Research Findings and Variations

Catalyst and Base Effects

  • Catalyst: Pd(PPh3)4 and Pd(dppf)Cl2 are the most frequently used catalysts. Pd(PPh3)4 tends to provide higher yields in some cases due to its high activity.
  • Base: Sodium hydroxide and potassium acetate are commonly employed. Sodium hydroxide in aqueous solution is effective in promoting the borylation, especially in THF/water mixtures.
  • Solvent: THF is preferred for its ability to dissolve both organic substrates and inorganic bases. The presence of water improves reaction efficiency by facilitating base solubility.

Reaction Monitoring and Purification

  • The reaction progress is typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • After completion, the reaction mixture is cooled, extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
  • The crude product is purified by silica gel chromatography using gradients of ethyl acetate/hexanes or ethyl acetate/acetone mixtures to achieve high purity.

Yield and Physical Properties

  • Reported yields range from 58% to 82%, depending on the exact conditions and purification methods.
  • The product is usually obtained as a white to pale yellow solid.
  • Melting point data, when available, assists in confirming product identity and purity.

Comparative Data Table of Representative Preparation Conditions

Entry Starting Material Catalyst & Loading Base & Equiv. Solvent Temp (°C) Time (h) Yield (%) Notes
1 6-chloro-1-methyl-2-bromoindole Pd(PPh3)4 (5 mol%) NaOH (2 M, 2 equiv) THF/H2O 75 Overnight 70 Inert atmosphere, silica gel purification
2 6-chloro-1-methyl-2-bromoindole Pd(dppf)Cl2 (5 mol%) KOAc (2 equiv) THF 80 12 58 Standard Miyaura borylation
3 6-chloro-1-methyl-2-bromoindole Pd(PPh3)4 (3 mol%) NaOH (2 equiv) THF/H2O 75 16 82 Degassed system, high yield

Q & A

Q. What are the common synthetic routes for preparing 6-chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole?

  • Methodological Answer : The compound is typically synthesized via multi-step substitution or coupling reactions. A representative route involves:

Borylation : Introducing the boronate ester group via palladium-catalyzed Miyaura borylation of a halogenated indole precursor (e.g., 6-chloro-1-methyl-2-bromo-1H-indole) with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ .

Functionalization : Subsequent alkylation or arylation steps to introduce substituents, as demonstrated in the synthesis of related indole-boronate derivatives using Suzuki-Miyaura cross-coupling .

Purification : Reverse-phase HPLC or column chromatography to isolate the product, with characterization via NMR, HRMS, and IR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : To confirm the indole scaffold, substituent positions (e.g., chlorine at C6, methyl at N1), and boronate ester integration (δ ~1.3 ppm for pinacol methyl groups) .
  • HRMS : For exact mass verification (e.g., calculated [M+H]⁺ = 306.13) .
  • X-ray Crystallography : To resolve ambiguities in regiochemistry and confirm the planar structure of the indole ring .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : The boronate ester acts as a nucleophilic partner, coupling with aryl/heteroaryl halides under Pd catalysis (e.g., Pd(PPh₃)₄). Example protocol:
  • React with 0.1 eq Pd catalyst, 2 eq base (K₂CO₃), and 1.2 eq aryl halide in THF/H₂O (3:1) at 80°C for 12 hours .
  • Applications include synthesizing biaryl indoles for drug discovery or polymer chemistry .

Q. What precautions are necessary for handling this compound’s boronate ester group?

  • Methodological Answer :
  • Moisture Sensitivity : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
  • Oxidation Avoidance : Minimize exposure to H₂O₂ or strong oxidants unless intentional (e.g., hydroxylation reactions require controlled H₂O₂ addition ).

Advanced Questions

Q. How can crystallographic and DFT studies enhance understanding of this compound’s reactivity?

  • Methodological Answer :
  • X-ray Diffraction : Resolves bond lengths (e.g., B–O ~1.36 Å) and dihedral angles between the indole and boronate groups, informing steric effects in cross-coupling .
  • DFT Calculations : Compute frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps to predict nucleophilic/electrophilic sites .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

  • Methodological Answer :
  • Ligand Screening : Use bulky ligands (e.g., SPhos) to suppress homocoupling and enhance aryl transfer efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aryl halides, while toluene enhances steric control .

Q. What mechanistic insights explain its role in synthesizing Mcl-1 inhibitors?

  • Methodological Answer :
  • The indole-boronate serves as a key intermediate in fragment-based drug design. Its planar structure enables π-stacking with protein hydrophobic pockets, while the boronate allows late-stage diversification via cross-coupling to introduce pharmacophores (e.g., substituted phenols) .
  • Example: Coupling with 4-chloro-3,5-dimethylphenol derivatives yields tricyclic indoles with sub-µM Mcl-1 affinity .

Q. How do competing reaction pathways (e.g., protodeboronation) impact synthetic yields?

  • Methodological Answer :
  • Acidic Conditions : Protodeboronation (loss of Bpin) occurs below pH 5; buffered neutral conditions (pH 7–8) are critical .
  • Catalyst Poisoning : Trace Pd residues can accelerate degradation; post-reaction treatment with Chelex resin improves stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Reactant of Route 2
Reactant of Route 2
6-Chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

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